
Ethanone, 1,1'-(oxydi-4,1-phenylene)bis[2,2-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1,1’-(oxydi-4,1-phenylene)bis[2,2-dichloro-] is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two ethanone groups linked by an oxydi-4,1-phenylene bridge, with each ethanone group further substituted with two chlorine atoms. The molecular formula of this compound is C28H20Cl2O3, and it has a significant molecular weight of 475.363 Da .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,1’-(oxydi-4,1-phenylene)bis[2,2-dichloro-] typically involves the reaction of 4-chlorobenzoyl chloride with 4,4’-oxydianiline in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 4,4’-oxydianiline attacks the carbonyl carbon of 4-chlorobenzoyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1,1’-(oxydi-4,1-phenylene)bis[2,2-dichloro-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols substituted products.
Aplicaciones Científicas De Investigación
Ethanone, 1,1’-(oxydi-4,1-phenylene)bis[2,2-dichloro-] has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of Ethanone, 1,1’-(oxydi-4,1-phenylene)bis[2,2-dichloro-] involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Ethanone, 1,1’-(1,4-phenylene)bis-: Similar structure but lacks the chlorine substitutions.
1,1’-(Oxydi-4,1-phenylene)bis[2-(4-chlorophenyl)ethanone]: Similar structure but with different substituents.
Uniqueness
Ethanone, 1,1’-(oxydi-4,1-phenylene)bis[2,2-dichloro-] is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential biological activities compared to similar compounds .
Propiedades
Número CAS |
93868-13-4 |
|---|---|
Fórmula molecular |
C16H10Cl4O3 |
Peso molecular |
392.1 g/mol |
Nombre IUPAC |
2,2-dichloro-1-[4-[4-(2,2-dichloroacetyl)phenoxy]phenyl]ethanone |
InChI |
InChI=1S/C16H10Cl4O3/c17-15(18)13(21)9-1-5-11(6-2-9)23-12-7-3-10(4-8-12)14(22)16(19)20/h1-8,15-16H |
Clave InChI |
GSTXKMUXXYNPRG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C(Cl)Cl)OC2=CC=C(C=C2)C(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


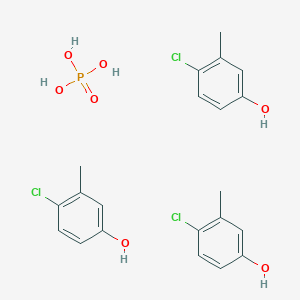
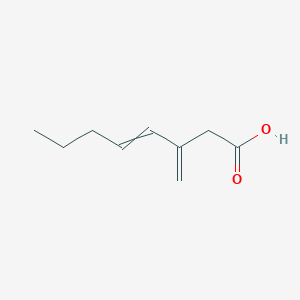
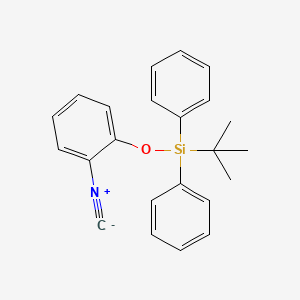
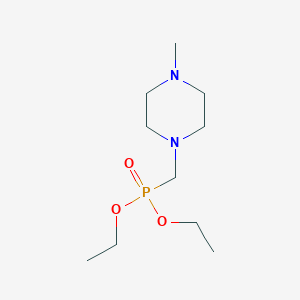
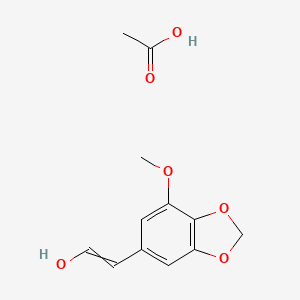

![N~1~-[(Quinolin-2-yl)methyl]propane-1,3-diamine](/img/structure/B14358803.png)
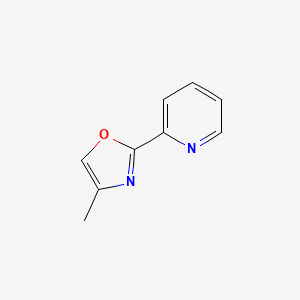
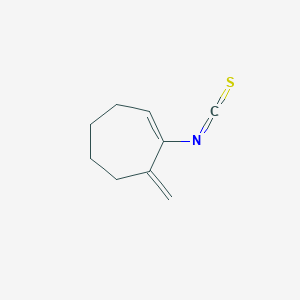
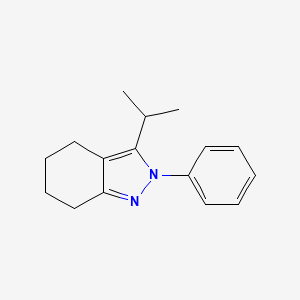
![2-{2-[3-(3-Methylphenyl)prop-2-en-1-yl]hydrazinylidene}propanoic acid](/img/structure/B14358829.png)
![1-(2-{(Z)-[2-(Pyrrolidin-1-yl)phenyl]-NNO-azoxy}phenyl)pyrrolidine](/img/structure/B14358831.png)
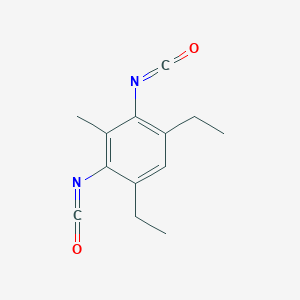
![{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14358846.png)
